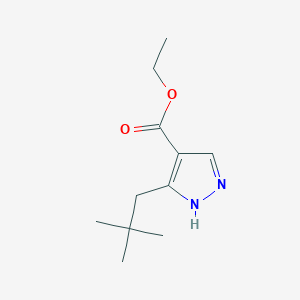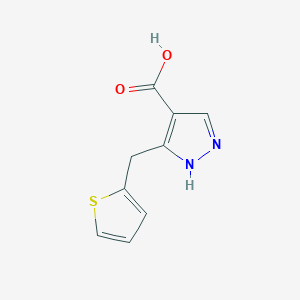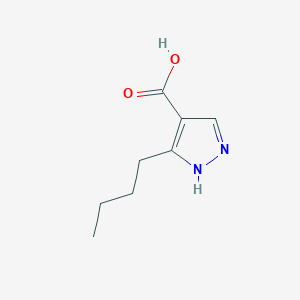![molecular formula C13H13BrN2O2 B6350088 Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282774-16-5](/img/structure/B6350088.png)
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate is an organic compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C13H13BrN2O2 and a molecular weight of 309.165 .
Synthesis Analysis
The synthesis of this compound involves a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure . The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate which upon elimination generates the final pyrrole .Molecular Structure Analysis
The molecular structure of Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate was established using Single Crystal X-Ray Diffraction (SCXRD) . The role of the halogen-π interaction on the formation of one-dimensional homochiral chains is revealed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a double chlorination of the pyrrolidine substrate, the formation of both an imine and a nitrile oxide functionality, and a reaction with an immobilized thiourea . This leads to the generation of a cyclic imine functionality, indicating that chlorination had not only occurred on the oxime to yield a chloro-oxime, but also on the pyrrolidine nitrogen .科学的研究の応用
Pyrrole Synthesis
This compound has been used in the synthesis of pyrrole structures . The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base induced formation of both an imine and a nitrile oxide functionality . The latter reacts with an immobilized thiourea to yield an isothiocyanate which upon elimination generates the final pyrrole .
Heterocyclic Chemistry
The compound plays a significant role in heterocyclic chemistry . Pyrroles are amongst the most prevalent electron-rich heteroaromatic architectures and can be found in the structures of numerous materials, drugs, and natural products .
Development of New Synthetic Strategies
The compound has been used to develop new routes towards highly substituted pyrroles that harness alternative synthetic strategies . These strategies explore unprecedented transformations or reaction cascades .
Flow-Based Transformation of Chloro-Oximes
In a recent research project, the compound was used in a flow-based transformation of chloro-oximes to isothiocyanates . This transformation involved the intermediacy of a nitrile oxide dipole that underwent a [3 + 2]-cycloaddition with a thiourea species .
NMR Spectroscopy
The compound has been used in NMR spectroscopy experiments . Chemical shifts were determined relative to the signals of residual protons of the CDCl3 .
Mass Spectrometry
The compound has been used in mass spectrometry experiments . Electrospray ionization (ESI) mass spectra were obtained using a Bruker AmaZon X ion trap mass spectrometer .
Safety and Hazards
According to the safety data sheet of a similar compound, Ethyl pyrazole-4-carboxylate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOKUQXNYHXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)



![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)